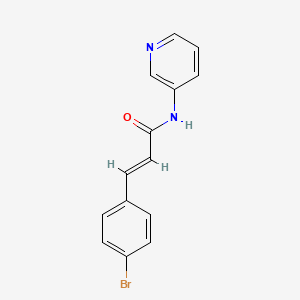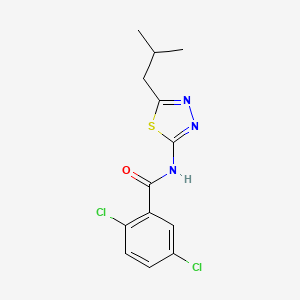![molecular formula C10H9NO5 B5788346 [3-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5788346.png)
[3-(2-nitrovinyl)phenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2-nitrovinyl)phenoxy]acetic acid, also known as NVA, is a chemical compound that has been widely researched for its potential use in various scientific applications. NVA is a derivative of 2-nitrovinyl, which is a compound that has been shown to exhibit antimicrobial properties.
科学的研究の応用
[3-(2-nitrovinyl)phenoxy]acetic acid has been studied extensively for its potential use in various scientific applications. One of the most promising applications is in the field of agriculture, where [3-(2-nitrovinyl)phenoxy]acetic acid has been shown to exhibit herbicidal properties. Studies have demonstrated that [3-(2-nitrovinyl)phenoxy]acetic acid can effectively control the growth of weeds in crops, without causing harm to the crops themselves.
[3-(2-nitrovinyl)phenoxy]acetic acid has also been studied for its potential use in the treatment of cancer. Research has shown that [3-(2-nitrovinyl)phenoxy]acetic acid can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
作用機序
The mechanism of action of [3-(2-nitrovinyl)phenoxy]acetic acid is not fully understood. However, studies have suggested that [3-(2-nitrovinyl)phenoxy]acetic acid may act by inhibiting the growth and proliferation of cells. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
[3-(2-nitrovinyl)phenoxy]acetic acid has been shown to have a number of biochemical and physiological effects. In addition to its herbicidal and anticancer properties, [3-(2-nitrovinyl)phenoxy]acetic acid has also been shown to exhibit antioxidant activity. This makes it a potential candidate for the development of new antioxidant therapies.
実験室実験の利点と制限
One of the main advantages of using [3-(2-nitrovinyl)phenoxy]acetic acid in lab experiments is its relatively low toxicity. Unlike many other chemical compounds, [3-(2-nitrovinyl)phenoxy]acetic acid is not highly toxic to cells or organisms. This makes it a safer option for use in lab experiments.
However, one of the limitations of using [3-(2-nitrovinyl)phenoxy]acetic acid is its relatively low solubility in water. This can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on [3-(2-nitrovinyl)phenoxy]acetic acid. One area of focus could be on the development of new herbicidal and anticancer therapies based on [3-(2-nitrovinyl)phenoxy]acetic acid. Another area of focus could be on the development of new antioxidant therapies based on [3-(2-nitrovinyl)phenoxy]acetic acid. Additionally, further research could be conducted to better understand the mechanism of action of [3-(2-nitrovinyl)phenoxy]acetic acid and its potential applications in other areas of science.
合成法
The synthesis of [3-(2-nitrovinyl)phenoxy]acetic acid involves the reaction between 2-nitrovinyl and phenoxyacetic acid. The reaction is typically carried out in the presence of a catalyst, such as zinc or copper, and requires specific conditions, such as a controlled temperature and pressure. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
特性
IUPAC Name |
2-[3-[(E)-2-nitroethenyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c12-10(13)7-16-9-3-1-2-8(6-9)4-5-11(14)15/h1-6H,7H2,(H,12,13)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBQETHZTGGQQM-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC(=O)O)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(E)-2-nitroethenyl]phenoxy}acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5788282.png)

![methyl {[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5788298.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5788306.png)


![1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5788326.png)
![1-benzyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5788340.png)
![4-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5788351.png)


![1-[4-(benzyloxy)-3-methoxybenzyl]azepane](/img/structure/B5788360.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide](/img/structure/B5788372.png)